molecular formula C8H13NO B13803105 6-Methyl-6-azabicyclo[3.2.1]octan-3-one CAS No. 26625-33-2

6-Methyl-6-azabicyclo[3.2.1]octan-3-one

Cat. No.: B13803105
CAS No.: 26625-33-2
M. Wt: 139.19 g/mol
InChI Key: MUCNHUJKPWFZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-6-azabicyclo[3.2.1]octan-3-one (CAS 26625-33-2) is a bicyclic organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol. It serves as a versatile synthetic intermediate and key precursor in medicinal chemistry research. The compound features a bridged azabicyclo[3.2.1]octane scaffold, a structure of significant interest in drug discovery for its ability to impart conformational restraint and mimic pharmacophores in bioactive molecules. A primary research application of this ketone intermediate is its role in the synthesis of novel pyrazole-azabicyclo[3.2.1]octane sulfonamide derivatives, which have been identified as a potent, systemically available, and non-covalent novel class of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors . Inhibition of intracellular NAAA activity is a promising therapeutic approach for managing inflammatory response and pain, as it preserves endogenous palmitoylethanolamide (PEA), thus increasing its anti-inflammatory and analgesic efficacy . The synthetic utility of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one is well-documented. It has been used in concise synthetic routes to both racemic and optically active 6-substituted azabicyclo[3.2.1]octan-3-ones and their corresponding 3α-ol and 3β-ol derivatives via stereoselective reduction . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet (SDS) before use.

Properties

CAS No.

26625-33-2

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-methyl-6-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C8H13NO/c1-9-5-6-2-7(9)4-8(10)3-6/h6-7H,2-5H2,1H3

InChI Key

MUCNHUJKPWFZRA-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC1CC(=O)C2

Origin of Product

United States

Preparation Methods

Starting Material and Overall Approach

The predominant synthetic approach to 6-methyl-6-azabicyclo[3.2.1]octan-3-one begins from 6-oxabicyclo[3.2.1]oct-3-en-7-one, a bicyclic lactone intermediate. This substrate undergoes a three-step sequence involving:

  • Opening of the lactone ring with amines to form amides,
  • Reduction of the amides to amino alcohols using lithium aluminium hydride,
  • Allylic oxidation of amino alcohols to yield the bicyclic ketone target compound.

This general route allows the preparation of both racemic and optically active forms of the compound, with stereoselective reductions enabling access to specific stereoisomers.

Detailed Preparation Methods

Lactone Ring Opening and Amide Formation

  • The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened by nucleophilic attack of amines, producing amide intermediates.
  • This step is crucial for introducing the nitrogen atom into the bicyclic framework and setting the stage for subsequent reduction.

Reduction to Amino Alcohols

  • The amides are reduced to corresponding amino alcohols using lithium aluminium hydride (LiAlH4), a strong hydride donor.
  • This reduction is typically performed under reflux conditions to ensure complete conversion.
  • The amino alcohol intermediates are key for further oxidation steps and stereochemical control.

Allylic Oxidation to Bicyclic Ketones

  • Amino alcohols are subjected to allylic oxidation using manganese dioxide (MnO2) as the oxidant.
  • This step converts the amino alcohol to the bicyclic ketone 6-methyl-6-azabicyclo[3.2.1]octan-3-one without isolating intermediate monocyclic ketones.
  • The oxidation is selective and preserves the bicyclic structure.

Stereoselective Reduction to Alcohols

  • The bicyclic ketones can be stereoselectively reduced to 6-substituted 6-azabicyclo[3.2.1]octan-3α-ols and 3β-ols.
  • Chiral auxiliaries such as R-α-methylbenzyl amines are used to induce stereoselectivity.
  • Catalytic debenzylation followed by reductive amination allows removal of chiral auxiliaries, yielding optically active products with defined stereochemistry.

Alternative Enantioselective Synthesis via Copper-Catalyzed Alkene Carboamination

A modern and efficient method involves copper-catalyzed enantioselective alkene carboamination reactions:

  • Starting from N-sulfonyl-2-aryl-4-pentenamines, the reaction forms two new rings, generating 6-azabicyclo[3.2.1]octanes.
  • The catalyst system typically uses a chiral ligand such as (R,R)-Ph-Box complexed with Cu(OTf)2.
  • Manganese dioxide acts as a stoichiometric oxidant.
  • The reaction conditions are optimized with molecular sieves to remove water, enhancing enantioselectivity up to 91% ee.
  • This method provides moderate to good yields and excellent enantioselectivities, representing a valuable approach for chiral 6-azabicyclo[3.2.1]octane synthesis.

Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Outcome Notes
Lactone ring opening Amines Amides Introduces nitrogen into bicyclic system
Amide reduction Lithium aluminium hydride (LiAlH4), reflux Amino alcohols Strong reducing agent, high yield
Allylic oxidation Manganese dioxide (MnO2) Bicyclic ketones Selective oxidation, preserves bicyclic structure
Stereoselective reduction Chiral auxiliaries, catalytic debenzylation, reductive amination Optically active 6-substituted azabicyclo[3.2.1]octan-3-ols Enables stereochemical control
Copper-catalyzed carboamination Cu(OTf)2, (R,R)-Ph-Box ligand, MnO2, molecular sieves Chiral 6-azabicyclo[3.2.1]octanes Enantioselective, moderate to good yields

Research Findings and Stereochemical Considerations

  • The absolute stereochemistry of optically active 6-methyl-6-azabicyclo[3.2.1]octan-3-one derivatives has been established by comparison of diastereoisomers derived from chiral auxiliaries and optically enriched lactone precursors.
  • Stereoselective reductions favor the formation of specific alcohol epimers (3α- or 3β-), which are important for biological activity and further synthetic transformations.
  • The copper-catalyzed approach offers a highly enantioselective alternative to classical methods, expanding the toolbox for synthesizing this bicyclic scaffold with high stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different stereoisomers of the compound.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride is frequently used for reduction reactions.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions include various stereoisomers and derivatives of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one, such as (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol .

Scientific Research Applications

6-Methyl-6-azabicyclo[3.2.1]octan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 6-methyl-6-azabicyclo[3.2.1]octan-3-one are influenced by its bicyclic framework, substituent positions, and stereochemistry. Below is a detailed comparison with analogous azabicyclic compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Ring System Key Features Pharmacological Activity References
6-Methyl-6-azabicyclo[3.2.1]octan-3-one N-methyl, ketone at C3 Intermediate for azaprophen; synthesized via stereoselective reduction Precursor to antimuscarinic agents (e.g., azaprophen: 50× potency vs. atropine)
N-Methyl-6-azabicyclo[3.2.1]octan-3-one N-methyl, ketone at C3 Similar framework but distinct stereoelectronic properties Less studied; primarily a synthetic alkaloid subunit
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one Acetyl at N6, ketone at C7 Altered ketone position; acetyl group enhances lipophilicity No reported bioactivity; used in material science
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one Hydroxyl at C6, N8-methyl Exo-hydroxyl group; tropane alkaloid derivative (e.g., 6β-hydroxytropinone) Intermediate in tropane alkaloid synthesis; moderate anticholinergic activity
6-Phenyl-6-azabicyclo[3.2.1]octan-3α-ol Phenyl at N6, hydroxyl at C3α Bulky aryl substituent; synthesized via L-selectride reduction Key subunit for azaprophen analogues; enhances receptor binding affinity
6-Azabicyclo[3.2.0]heptan-7-one Smaller bicyclic framework (heptane ring) Reduced ring size alters conformation and reactivity Cysteine protease inhibition; distinct SAR from octane derivatives

Key Findings :

Substituent Effects :

  • N-Alkylation : The N-methyl group in 6-methyl-6-azabicyclo[3.2.1]octan-3-one enhances metabolic stability compared to unsubstituted analogs .
  • Ketone Position : Moving the ketone from C3 (as in 6-methyl-6-azabicyclo[3.2.1]octan-3-one) to C7 (as in 6-acetyl-6-azabicyclo[3.2.1]octan-7-one) reduces bioactivity, likely due to altered hydrogen-bonding interactions .

Stereochemistry :

  • The 3α-hydroxyl configuration in azaprophen derivatives is critical for antimuscarinic potency. Stereoselective reduction using L-selectride or enzymatic methods (ene reductases) achieves >90% selectivity for the 3α-alcohol .

Ring Size and Bioactivity :

  • Smaller bicyclic systems (e.g., 6-azabicyclo[3.2.0]heptan-7-one) exhibit divergent bioactivity, such as protease inhibition, due to conformational constraints .

Pharmacological Potency :

  • Azaprophen, derived from 6-methyl-6-azabicyclo[3.2.1]octan-3-one, shows 50-fold higher antimuscarinic activity than atropine in guinea pig ileum assays and 27-fold greater affinity for muscarinic receptors in neuroblastoma cells .

Biological Activity

6-Methyl-6-azabicyclo[3.2.1]octan-3-one is a bicyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound, which belongs to the azabicyclo family, has garnered attention due to its structural similarity to various bioactive alkaloids and its implications in drug discovery.

Chemical Structure and Properties

The molecular formula of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one is C8H13NOC_8H_{13}NO. Its structure features a nitrogen atom incorporated into a bicyclic framework, which is crucial for its interaction with biological targets.

The biological activity of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one primarily stems from its ability to interact with various receptors and enzymes within biological systems. The nitrogen-containing heterocycle allows for modulation of enzyme activity and receptor binding, leading to diverse biological effects. The specific pathways and targets are influenced by the functional groups present in the compound.

Antimuscarinic Properties

One of the most significant findings regarding this compound is its antimuscarinic properties. A derivative, azaprophen (6-methyl-6-azabicyclo[3.2.1]octan-3-alpha-ol 2,2-diphenylpropionate), has been reported to be 50 times more potent than atropine as an antimuscarinic agent, inhibiting acetylcholine-induced contractions in guinea pig ileum tissues . Additionally, it demonstrates a 1000-fold greater efficacy in blocking alpha-amylase release from pancreatic acini cells compared to atropine .

Neuropharmacological Effects

Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit significant neuropharmacological activities, including potential applications in treating mood disorders and other neurological conditions . The structural characteristics of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one enhance its lipophilicity, which may improve bioavailability and efficacy in central nervous system applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
AzaprophenAntimuscarinic agentHighly potent compared to atropine
8-Azabicyclo[3.2.1]octaneNitrogen at position 8Different interaction profiles with receptors
2-Azabicyclo[3.2.1]octaneSimilar bicyclic structurePotential agonist-antagonist effects

Case Studies

Several case studies have highlighted the biological activity of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one and its derivatives:

  • Antimuscarinic Activity : In a study involving azaprophen, it was demonstrated that this compound significantly inhibited the binding of [N-methyl-3H]scopolamine to muscarinic receptors in human neuroblastoma cells, indicating its strong antimuscarinic properties .
  • Neuropharmacological Potential : A study explored the interaction of azabicyclo compounds with monoamine transporters, suggesting potential applications in treating mood disorders due to their structural similarity to known psychoactive substances .

Q & A

Q. What are the established synthetic routes for 6-methyl-6-azabicyclo[3.2.1]octan-3-one, and how can purity be optimized?

A three-step synthesis starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one involves lactone ring opening with methylamine, followed by lithium aluminium hydride reduction to form an amino alcohol. Subsequent allylic oxidation with manganese dioxide yields the bicyclic ketone. Key purification steps include chromatography to isolate intermediates and recrystallization for final product optimization .

Q. What analytical techniques are critical for characterizing 6-methyl-6-azabicyclo[3.2.1]octan-3-one?

  • Mass Spectrometry : The compound (C₈H₁₃NO) has a molecular weight of 139 g/mol, with a base peak at m/z 139 corresponding to the molecular ion .
  • NMR Spectroscopy : Proton and carbon NMR are essential for confirming bicyclic structure and methyl group placement. For stereochemical assignments, NOE experiments or chiral derivatization (e.g., using R-(+)-α-methylbenzylamine) are recommended .

Advanced Research Questions

Q. How can stereoselective reduction of 6-methyl-6-azabicyclo[3.2.1]octan-3-one be achieved to access enantiomerically pure alcohols?

Stereoselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) or biocatalytic methods (e.g., engineered transaminases) can yield 3α- or 3β-alcohols. For example, biocatalysis with modified transaminases from Ruegeria sp. TM1040 achieves >99% diastereomeric excess (de) by optimizing reaction conditions (pH, temperature) and enzyme mutations (Y59W/Y87F/Y152F/T231A/I234M) .

Q. What structure-activity relationships (SAR) govern the pharmacological activity of 6-methyl-6-azabicyclo[3.2.1]octan-3-one derivatives?

Modifications to the bicyclic core and substituents significantly impact biological activity:

  • Methyl Group Position : 6-Methyl substitution enhances receptor binding affinity compared to 8-methyl analogs.
  • Hydroxyl Group Introduction : 3α-OH derivatives (e.g., 6-methyl-6-azabicyclo[3.2.1]octan-3α-ol) show increased interaction with monoamine transporters (dopamine, serotonin) due to hydrogen bonding .
  • Aromatic Esterification : Derivatives like azaprophen (2,2-diphenylpropanoate ester) exhibit anticholinergic activity by mimicking tropane alkaloid pharmacophores .

Q. How do structural analogs of 6-methyl-6-azabicyclo[3.2.1]octan-3-one compare in biological activity?

Analog Structural Feature Biological Activity Reference
8-Butyl-8-azabicyclo[3.2.1]octan-3-one8-Butyl substitutionModulates monoamine neurotransmitters (dopamine)
2-Methyl-8-azabicyclo[3.2.1]octan-3-oneMethyl at C2Reduced receptor affinity vs. 6-methyl derivative
8-Cyclopropylmethyl analogCyclopropylmethyl at N8Potential opioid receptor modulation

Q. What strategies resolve contradictions in pharmacological data for bicyclic azabicyclo derivatives?

Contradictions often arise from stereochemical variability or assay conditions. Strategies include:

  • Enantiomer Separation : Use chiral HPLC or enzymatic resolution to isolate active enantiomers.
  • In Silico Docking : Molecular dynamics simulations predict binding modes to explain activity disparities (e.g., 3α-OH vs. 3β-OH interactions with serotonin transporters) .
  • Comparative SAR : Systematic substitution (e.g., methyl vs. ethyl groups) clarifies steric and electronic contributions .

Q. What biocatalytic methods enable asymmetric synthesis of 6-methyl-6-azabicyclo[3.2.1]octan-3-one derivatives?

Engineered transaminases or ketoreductases can achieve high enantioselectivity. For example, Ruegeria sp. TM1040 transaminase variants catalyze the amination of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one to yield exo-amine products with >99% de. Reaction optimization (e.g., co-solvents, substrate loading) enhances conversion rates .

Methodological Considerations

Q. How should researchers handle stability and reactivity challenges during synthesis?

  • Storage : Store the compound under inert gas (N₂/Ar) at −20°C to prevent ketone oxidation or hydrolysis .
  • Reactivity : Avoid strong acids/bases to preserve the bicyclic structure. For reductions, use mild conditions (e.g., NaBH₄/CeCl₃) to prevent ring-opening .

Q. What in vitro assays are suitable for evaluating neuropharmacological activity?

  • Radioligand Binding Assays : Assess affinity for dopamine/serotonin transporters using [³H]citalopram or [³H]WIN35428.
  • Functional Assays : Measure uptake inhibition in synaptosomal preparations or transfected cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.